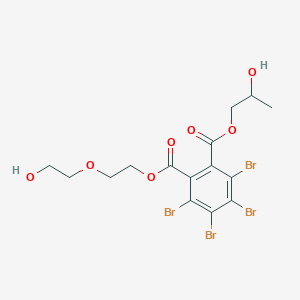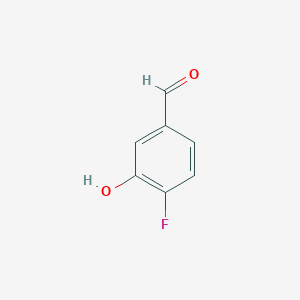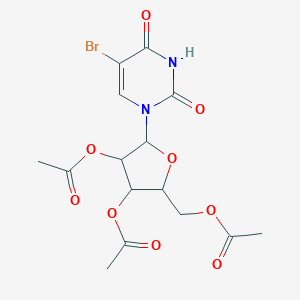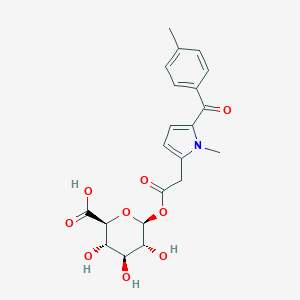
Cicletanine hydrochloride
概要
説明
Cicletanine hydrochloride is a furopyridine low-ceiling diuretic drug, typically used in the treatment of hypertension . It is manufactured by Ipsen and marketed by Recordati (in France) under the trade name Tenstaten . It is more potent in salt-sensitive hypertension . Cicletanine is under investigation for the treatment of Diabetes, Hypokalemia, Hyponatremia, and Arterial Hypertension .
Molecular Structure Analysis
The molecular formula of Cicletanine hydrochloride is C14H12ClNO2.ClH . Its molecular weight is 298.16 g/mol . The structure includes a furopyridine core, which is likely key to its biological activity .Physical And Chemical Properties Analysis
Cicletanine hydrochloride has a molecular weight of 298.2 g/mol . Its molecular formula is C14H12ClNO2.ClH . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the search results.科学的研究の応用
Hypertension Management
Cicletanine hydrochloride is primarily recognized for its antihypertensive properties. It has been shown to stimulate the synthesis of prostaglandin I2 (PGI2), which plays a role in vasodilation and blood pressure reduction . This mechanism contributes to its effectiveness in managing essential hypertension, making it a valuable drug in cardiovascular research.
Prostaglandin Synthesis
Research indicates that Cicletanine hydrochloride can increase the synthesis of PGI2 and PGE2, both of which are important prostaglandins with vasodilatory effects . This effect is significant because it suggests potential applications in conditions where prostaglandin-mediated pathways are disrupted.
Cardioprotective Effects
Studies have explored the cardioprotective effects of Cicletanine hydrochloride, particularly its impact on ischemic cardiac performance and reperfusion-induced ventricular fibrillation . Its ability to modulate ATP-sensitive potassium channels may contribute to its protective effects against myocardial ischemia.
Renal Function
Cicletanine hydrochloride has been observed to have a positive impact on renal function. It enhances natriuresis and diuresis, which can be beneficial in the treatment of conditions like hypertension where fluid balance is crucial .
Vascular Health
The vasorelaxant properties of Cicletanine hydrochloride make it a subject of interest in vascular health research. It has been studied for its potential efficacy in conditions like pulmonary arterial hypertension, although results have been mixed .
Calcium Current Modulation in Myocytes
Cicletanine hydrochloride has been shown to affect calcium currents in myocytes, which are critical for muscle contraction and heart function. It can reduce voltage-dependent inward calcium currents, suggesting a role in the regulation of cardiac and smooth muscle activity .
作用機序
Target of Action
Cicletanine hydrochloride is a novel antihypertensive agent . Its primary targets include the apical Na±dependent Cl-/HCO3- anion exchanger in the distal convoluted tubule , protein kinase C (PKC) , and Na/K-ATPase . These targets play crucial roles in maintaining blood pressure and electrolyte balance.
Mode of Action
Cicletanine interacts with its targets in several ways. The sulfoconjugated metabolite of cicletanine inhibits the apical Na±dependent Cl-/HCO3- anion exchanger in the distal convoluted tubule . This inhibition leads to a salidiuretic activity, contributing to its antihypertensive effects . Cicletanine also inhibits PKC, which in turn reverses vasoconstriction through the inhibition of PKC-mediated inhibition of Na/K-ATPase phosphorylation .
Biochemical Pathways
Cicletanine affects several biochemical pathways. It stimulates vascular prostaglandin synthesis, inhibits the low Km cyclic GMP phosphodiesterases, and blocks Ca2+ channels either directly or indirectly through a K±channel opening effect . It also stimulates nitric oxide synthesis and eNOS phosphorylation via Akt and MAP kinase/Erk signaling . These pathways contribute to its vasorelaxant, natriuretic, and diuretic properties .
Pharmacokinetics
It is known that the compound has a salidiuretic activity, which is the result of the action of the sulfoconjugated metabolite of cicletanine . More research is needed to fully understand the ADME properties of cicletanine hydrochloride.
Result of Action
Cicletanine hydrochloride has been shown to possess vasorelaxant, natriuretic, and diuretic properties in preclinical and clinical studies . It lowers arterial pressure and protects cardiovascular and renal systems against the injuries induced by hypertension . The various properties of the drug likely contribute to its protective effect against injury in hypertension .
Safety and Hazards
In case of exposure, it’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental ingestion, rinse mouth with water, do not induce vomiting, and seek immediate medical attention .
将来の方向性
Cicletanine hydrochloride is currently under investigation for the treatment of Diabetes, Hypokalemia, Hyponatremia, and Arterial Hypertension . A Phase 2, randomized, double-blind, placebo-controlled, multicenter, dose-ranging study is being conducted to compare the efficacy, safety, and tolerability of Cicletanine hydrochloride to placebo in subjects with PAH .
特性
IUPAC Name |
3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2.ClH/c1-8-13(17)12-7-18-14(11(12)6-16-8)9-2-4-10(15)5-3-9;/h2-6,14,17H,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMBAIRFQQLJJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C(OCC2=C1O)C3=CC=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801002869 | |
| Record name | 3-(4-Chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801002869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cicletanine hydrochloride | |
CAS RN |
82747-56-6 | |
| Record name | Cicletanine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082747566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801002869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-3-(p-chlorophenyl)-1.3-dihydro-6-methylfuro [3,4-c]pyridin-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CICLETANINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0SY6373OQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action for Cicletanine hydrochloride's antihypertensive effects?
A1: Cicletanine hydrochloride primarily exerts its antihypertensive effects by inhibiting voltage-dependent calcium channels in vascular smooth muscle cells. [] This inhibition reduces calcium influx, leading to vasodilation and a decrease in blood pressure.
Q2: How does Cicletanine hydrochloride behave in the body after administration?
A2: Cicletanine hydrochloride demonstrates favorable pharmacokinetic properties. It is rapidly absorbed after oral administration, reaching peak plasma concentration in approximately 0.65 hours. [] It exhibits high plasma protein binding (90%) and has a volume of distribution of 37 L. [] The elimination half-life ranges from 6 to 8 hours, with both renal and hepatic pathways contributing to its elimination. [] Studies indicate that Cicletanine hydrochloride displays linear pharmacokinetics at a dose of 50 mg, with no significant accumulation observed after repeated dosing. []
Q3: Does Cicletanine hydrochloride negatively impact glucose metabolism in hypertensive patients?
A3: A study investigating the effects of Cicletanine hydrochloride on glucose tolerance in non-diabetic hypertensive patients found no significant changes in blood glucose or insulin levels after 3 months of treatment. [] This suggests that Cicletanine hydrochloride does not adversely affect glucose regulation in this patient population.
Q4: Can Cicletanine hydrochloride be used effectively in combination with other antihypertensive medications?
A4: Yes, studies have shown that Cicletanine hydrochloride can be effectively combined with beta-blockers in patients with moderate essential hypertension who have not achieved adequate blood pressure control with beta-blockers alone. [] In a double-blind study, the addition of Cicletanine hydrochloride to existing beta-blocker therapy resulted in a significant reduction in both systolic and diastolic blood pressure compared to placebo. []
Q5: Are there different recommended doses of Cicletanine hydrochloride based on hypertension severity?
A5: Research suggests that the optimal dose of Cicletanine hydrochloride may vary depending on the severity of hypertension. While 50 mg/day appears effective for mild to moderate hypertension, a higher dose of 100 mg/day may be necessary for individuals with severe hypertension. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















